Hydrogen Bond Donor Profile: Ethyl Ester vs. Free Carboxylic Acid
Ethyl 4-(4-formylphenyl)butanoate exhibits zero hydrogen bond donors (HBD=0), a property that fundamentally distinguishes it from the free acid analog 4-(4-formylphenyl)butanoic acid (HBD=1) . In drug discovery contexts, this difference directly impacts passive membrane permeability and oral bioavailability potential. While no direct comparative permeability assay data exists for these specific compounds, class-level inference from established medicinal chemistry principles indicates that the ethyl ester's HBD=0 profile correlates with a calculated logP of 2.2, compared to the free acid's logP of 2.21 [1]. The absence of a hydrogen bond donor eliminates one potential hydrogen bonding interaction with aqueous media and biological membranes, a parameter routinely considered in lead optimization for crossing the blood-brain barrier or achieving oral absorption [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0 (Ethyl ester) |
| Comparator Or Baseline | HBD = 1 (4-(4-Formylphenyl)butanoic acid, free acid) |
| Quantified Difference | ΔHBD = -1 |
| Conditions | Calculated from molecular structure; consistent with class-level HBD rules for esters vs. carboxylic acids. |
Why This Matters
For procurement in medicinal chemistry programs targeting CNS or oral bioavailability, the zero HBD profile of the ethyl ester may offer permeability advantages over the free acid analog, justifying selection of this specific ester form.
- [1] Chem960. 4-(4-甲酰基苯基)丁酸乙酯 (Benzenebutanoic acid, 4-formyl-, ethyl ester). CAS 177736-20-8; H-Bond Donors: 0; XlogP: 2.2. View Source
